Fmoc-Asp(Ompe)-OH

Solid-phase peptide synthesis Aspartimide suppression Chiral purity

Aspartimide by-products during Fmoc SPPS of Asp-containing peptides co-elute with targets, causing purification failure and batch rejection. Fmoc-Asp(OMpe)-OH solves this via sterically demanding OMpe ester shielding of the β-carboxyl carbonyl. • 3-fold D-Asp epimer reduction vs OtBu (18%→6%) in Asp-Gly motifs • Aspartimide decay lowered from 0.49% to 0.19% per cycle • ≥99.5% enantiomeric purity; recommended for multi-Asp sequences. Direct OtBu replacement-no protocol changes needed. Bulk quantities available for process development.

Molecular Formula C25H29NO6
Molecular Weight 439.51
CAS No. 180675-08-5
Cat. No. B613553
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Asp(Ompe)-OH
CAS180675-08-5
Molecular FormulaC25H29NO6
Molecular Weight439.51
Structural Identifiers
SMILESCCC(C)(CC)OC(=O)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C25H29NO6/c1-4-25(3,5-2)32-22(27)14-21(23(28)29)26-24(30)31-15-20-18-12-8-6-10-16(18)17-11-7-9-13-19(17)20/h6-13,20-21H,4-5,14-15H2,1-3H3,(H,26,30)(H,28,29)/t21-/m0/s1
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-Asp(OMpe)-OH (CAS 180675-08-5): An Aspartimide-Minimizing Building Block for Fmoc Solid-Phase Peptide Synthesis


Fmoc-Asp(OMpe)-OH is an Fmoc-protected L-aspartic acid derivative bearing the β-3-methylpent-3-yl (OMpe) ester side-chain protecting group . It was specifically developed as a sterically demanding alternative to the standard Fmoc-Asp(OtBu)-OH for use in Fmoc solid-phase peptide synthesis (SPPS), where repetitive piperidine treatment during Fmoc deprotection otherwise triggers extensive aspartimide-related by-product formation at aspartyl residues [1]. The OMpe group provides considerably greater shielding of the β-carboxyl carbonyl, thereby suppressing nucleophilic attack by the preceding amide nitrogen that initiates aspartimide cyclization [1][2].

Why Fmoc-Asp(OtBu)-OH Cannot Replace Fmoc-Asp(OMpe)-OH in Aspartimide-Sensitive Sequences


The tert-butyl (OtBu) ester remains the most widely used β-carboxyl protecting group in Fmoc SPPS, yet it fails to adequately shield aspartyl residues in sequences containing Asp-Gly, Asp-Asn, Asp-Arg, Asp-Ser, or Asp-Thr motifs [1][2]. Under standard Fmoc deprotection conditions (20% piperidine in DMF), Asp(OtBu)-containing peptides can generate up to 25% D-Asp epimer and aspartimide decay rates exceeding 1.2% per cycle, producing α-/β-piperidide and β-aspartyl peptide contaminants that co-elute with the target product and are extremely difficult to remove . The OMpe group, by virtue of its greater steric bulk at the β-carboxyl, significantly retards the intramolecular cyclization that initiates this cascade, yielding measurably higher crude peptide purity and simplified downstream purification [2]. Simply substituting Fmoc-Asp(OtBu)-OH with Fmoc-Asp(OMpe)-OH is therefore a direct, evidence-supported strategy for mitigating aspartimide formation without altering the overall synthetic protocol [1].

Quantitative Differentiation of Fmoc-Asp(OMpe)-OH: Head-to-Head Comparisons in Aspartimide-Prone Peptide Models


2.3-Fold Reduction in D-Aspartate Epimerization in Asp-Arg Sequences vs. Fmoc-Asp(OtBu)-OH

In the scorpion toxin II model peptide VKDXYI (X=Arg), Fmoc-Asp(OMpe)-OH produced 11% D-Asp, compared to 25% for Fmoc-Asp(OtBu)-OH, representing a 2.3-fold improvement in chiral retention . Aspartimide decay per 10-min cycle was reduced from 1.24% (OtBu) to 0.40% (OMpe), a 3.1-fold reduction . This demonstrates that OMpe not only suppresses aspartimide formation but also preserves the L-configuration of the aspartyl residue, critical for biologically active peptides.

Solid-phase peptide synthesis Aspartimide suppression Chiral purity Asp-Arg motif

2.2-Fold Reduction in D-Aspartate Epimerization in Asp-Asn Sequences vs. Fmoc-Asp(OtBu)-OH

For the VKDXYI model with X=Asn, Fmoc-Asp(OMpe)-OH yielded 4.2% D-Asp versus 9.1% for Fmoc-Asp(OtBu)-OH (2.2-fold reduction) . The aspartimide formation rate decreased from 1.65% per cycle (OtBu) to 0.49% per cycle (OMpe), a 3.4-fold improvement . The OMpe group thus provides substantial protection even in Asp-Asn sequences, which are among the most susceptible to aspartimide formation after Asp-Gly.

Solid-phase peptide synthesis Aspartimide suppression Asp-Asn motif Chiral purity

3-Fold Reduction in D-Aspartate Epimerization in Asp-Gly Sequences (Most Challenging Motif) vs. Fmoc-Asp(OtBu)-OH

In the most aspartimide-prone Asp-Gly motif (VKDXYI, X=Gly), Fmoc-Asp(OMpe)-OH produced 6% D-Asp versus 18% for Fmoc-Asp(OtBu)-OH—a 3-fold improvement . The aspartimide decay rate fell from 0.49% (OtBu) to 0.19% (OMpe) per cycle, a 2.6-fold reduction . While the next-generation derivative Fmoc-Asp(OBno)-OH reduced D-Asp to 1.4% (0.14% per cycle), OMpe remains a cost-effective intermediate that markedly outperforms OtBu in the most problematic sequence context .

Solid-phase peptide synthesis Aspartimide suppression Asp-Gly motif Difficult sequences

High Enantiomeric Purity Specification (≥99.8% ee) Enabling Reliable Peptide Synthesis

Commercially available Fmoc-Asp(OMpe)-OH is supplied with enantiomeric purity ≥99.8% (HPLC) per CEM specification [1] and ≥99.5% per Sigma-Aldrich Novabiochem® specification . This level of chiral integrity is comparable to or exceeds typical specifications for Fmoc-Asp(OtBu)-OH (generally ≥98% ee) and is essential because even minor D-Asp contamination in the building block can compound with aspartimide-driven epimerization during synthesis, leading to unacceptable levels of D-peptide impurities in the final product.

Amino acid building block Enantiomeric purity Quality specification Procurement

Sequence-Specific Utility Across Asp-Xaa Motifs (DG, DN, DS, DT) Demonstrated in Peer-Reviewed Literature

The OMpe group is explicitly recommended for peptide sequences containing Asp-Gly (DG), Asp-Asn (DN), Asp-Ser (DS), and Asp-Thr (DT) motifs [1]. Systematic studies by Mergler et al. (2003) confirmed that incorporation of Fmoc-Asp(OMpe)-OH diminished aspartimide by-product formation across multiple Asp-Xaa sequence contexts, as quantified by RP-HPLC analysis of crude peptide products [2]. This breadth of protection across diverse sequence environments distinguishes OMpe from some alternative protecting groups that show more limited or sequence-restricted benefit.

Aspartimide-prone motifs Sequence dependence Solid-phase peptide synthesis Process development

Recommended Application Scenarios for Fmoc-Asp(OMpe)-OH (CAS 180675-08-5) Based on Quantitative Evidence


Fmoc SPPS of Peptides Containing Asp-Gly (DG) Motifs

The Asp-Gly motif is the most aspartimide-susceptible sequence in Fmoc SPPS. Fmoc-Asp(OMpe)-OH reduces D-Asp epimerization by 3-fold compared to Fmoc-Asp(OtBu)-OH (18% → 6% D-Asp) and lowers aspartimide decay from 0.49% to 0.19% per cycle . This makes OMpe the minimum recommended protection strategy for any Asp-Gly-containing peptide where purification of the target from aspartimide-related impurities would otherwise be challenging.

Synthesis of Therapeutic Peptide Candidates Containing Asp-Asn or Asp-Arg Motifs

For Asp-Asn sequences, OMpe reduces D-Asp from 9.1% to 4.2% (2.2-fold) and for Asp-Arg from 25% to 11% (2.3-fold) relative to OtBu . These improvements are particularly relevant for pharmaceutical peptide process development, where the co-elution of β-aspartyl peptides and epimerized α-aspartyl peptides with the target API can cause batch failures or require costly re-purification.

Multi-Aspartyl Peptide Synthesis Requiring High Chiral Fidelity

Peptides containing two or more aspartyl residues face compounded aspartimide risk. The combination of high starting enantiomeric purity (≥99.5–99.8% ee) [1] and on-resin protection against epimerization makes Fmoc-Asp(OMpe)-OH a prudent choice for multi-Asp sequences, where the probability of at least one D-Asp contaminant in the final product increases multiplicatively with the number of Asp residues.

Cost-Conscious Academic and Pilot-Scale Syntheses Where Next-Generation Derivatives Are Prohibitively Expensive

While Fmoc-Asp(OBno)-OH and Fmoc-Asp(OEpe)-OH offer superior aspartimide suppression [2], their higher cost and limited commercial availability may constrain their use in academic settings or early-stage process development. Fmoc-Asp(OMpe)-OH provides a substantial improvement over OtBu at a moderate price point, representing a practical balance between performance and procurement feasibility.

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